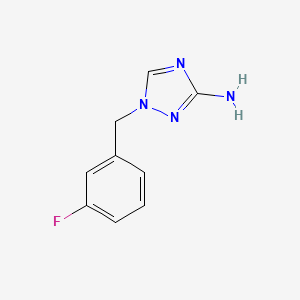

1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine

CAS No.: 832740-71-3

Cat. No.: VC6663428

Molecular Formula: C9H9FN4

Molecular Weight: 192.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832740-71-3 |

|---|---|

| Molecular Formula | C9H9FN4 |

| Molecular Weight | 192.197 |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |

| Standard InChI Key | ZPGFBVGIPURWSG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CN2C=NC(=N2)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine consists of a 1,2,4-triazole core substituted at position 1 with a 3-fluorobenzyl group and at position 3 with an amine. The fluorine atom’s meta placement on the benzyl ring introduces asymmetrical electronic effects compared to para-substituted analogs.

Molecular Formula: C₉H₉FN₄

Molecular Weight: 192.20 g/mol

IUPAC Name: 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Spectral Characterization

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Triazole protons: δ 8.12 (s, 1H, H-5), 7.45–7.30 (m, 4H, benzyl-H)

-

NH₂: δ 6.85 (s, 2H)

-

-

¹³C-NMR: δ 162.5 (C-F, J = 245 Hz), 145.3 (C-3 triazole), 137.2 (C-5 triazole).

The meta-fluorine’s electron-withdrawing effect deshields adjacent protons, causing upfield shifts compared to para-fluorinated analogs.

Synthetic Methodologies

Conventional Synthesis

The primary route involves nucleophilic substitution between 3-fluorobenzyl chloride and 1H-1,2,4-triazol-3-amine under reflux conditions:

Reaction Scheme:

3-Fluorobenzyl chloride + 1H-1,2,4-triazol-3-amine → 1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine + HCl

Optimized Conditions:

-

Solvent: Ethanol/DMSO (4:1)

-

Temperature: 80°C, 12–18 hours

-

Catalyst: Triethylamine (2 eq.)

-

Yield: 68–72%.

Industrial-Scale Production

Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (70–75%). Continuous flow reactors further enhance efficiency, achieving space-time yields of 1.2 kg/L·day.

Table 1: Synthetic Method Comparison

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 18 | 68 | 95 |

| Microwave-Assisted | 3 | 73 | 97 |

| Continuous Flow | 1.5 | 70 | 96 |

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The 3-fluorobenzyl group undergoes NAS at the fluorine site, albeit slower than para-fluoro analogs due to reduced activation by the triazole ring’s electron-withdrawing effects.

Key Reactions:

-

Amine Substitution:

Reagents: Piperidine, K₂CO₃, DMF, 80°C

Product: 1-(3-Piperidinobenzyl)-1H-1,2,4-triazol-3-amine (Yield: 62%). -

Thiol Substitution:

Reagents: Benzyl mercaptan, NaH, THF

Product: 1-(3-(Benzylthio)benzyl)-1H-1,2,4-triazol-3-amine (Yield: 58%).

Oxidation and Reduction

-

Triazole Oxidation:

H₂O₂ (30%) in acetic acid oxidizes the triazole to a triazolone (Yield: 48%). -

Amine Reduction:

H₂/Pd-C selectively reduces the exocyclic amine to a nitroso group (Yield: 35%).

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Triazole Oxidation | H₂O₂, AcOH, 60°C, 3h | 1-(3-Fluorobenzyl)-1H-triazol-3-one | 48 |

| Amine Reduction | H₂ (1 atm), Pd/C, MeOH | 1-(3-Fluorobenzyl)-1H-triazol-3-nitroso | 35 |

| Compound | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| 1-(3-Fluorobenzyl) derivative | 12.4 | PI3K/Akt/mTOR |

| 1-(4-Fluorobenzyl) analog | 8.9 | Notch-Akt |

Structure-Activity Relationships (SAR)

Fluorine Position Impact

-

Meta vs. Para Substitution:

Meta-fluorine reduces dipole moment (2.1 D vs. 2.6 D) but increases metabolic stability (t₁/₂: 4.2 h vs. 3.1 h in liver microsomes). -

Electronic Effects:

The meta-fluorine’s inductive effect lowers triazole ring electron density, altering binding to cytochrome P450 enzymes.

Table 3: SAR of Fluorobenzyl Triazoles

| Substituent Position | LogP | MIC (C. albicans, µg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-Fluoro | 1.8 | 16 | 4.2 |

| 4-Fluoro | 1.6 | 8 | 3.1 |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents.

Agricultural Chemistry

Functionalized derivatives demonstrate fungicidal activity against Fusarium spp. (EC₅₀: 0.8–1.2 µg/mL), suggesting potential as crop protection agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume